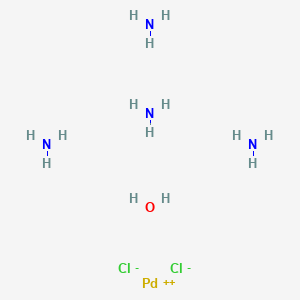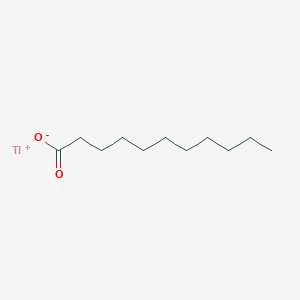
1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C11H12BrNO3 It is a brominated aromatic compound that features a cyclobutylmethoxy group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene typically involves multiple steps:
Nitration: The nitro group is introduced via nitration, which involves treating the brominated benzene with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Alkylation: The cyclobutylmethoxy group can be introduced through an alkylation reaction using cyclobutylmethanol and a suitable base.
Methylation: The methyl group is typically introduced via a Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Major Products
Amino Derivative: Reduction of the nitro group yields 1-Bromo-5-cyclobutylmethoxy-2-methyl-4-aminobenzene.
Carboxylic Acid Derivative: Oxidation of the methyl group yields 1-Bromo-5-cyclobutylmethoxy-2-carboxy-4-nitrobenzene.
Scientific Research Applications
1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the bromine atom can participate in halogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene: Similar structure but with an isopropyl group instead of a cyclobutylmethoxy group.
1-Bromo-4-methoxy-2,5-dimethylbenzene: Similar structure but with two methyl groups and a methoxy group instead of a cyclobutylmethoxy group.
Uniqueness
1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene is unique due to the presence of the cyclobutylmethoxy group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
1-bromo-5-(cyclobutylmethoxy)-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C12H14BrNO3/c1-8-5-11(14(15)16)12(6-10(8)13)17-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 |
InChI Key |
ZAYCJIMKDFZYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OCC2CCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


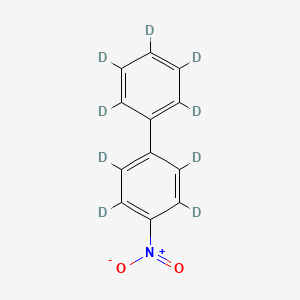

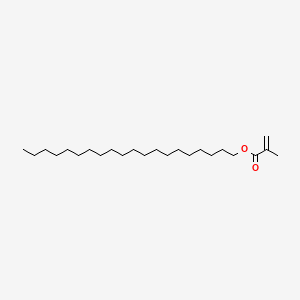
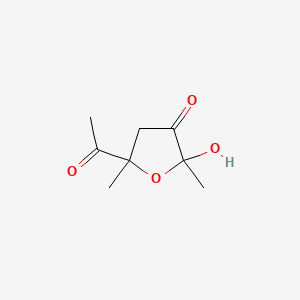
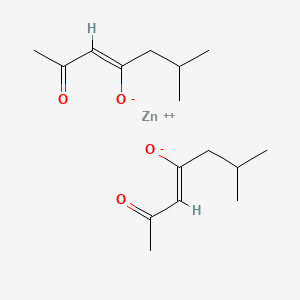
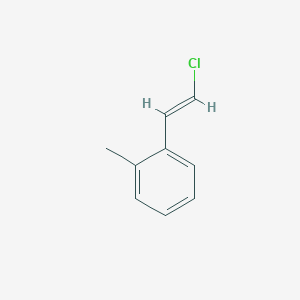
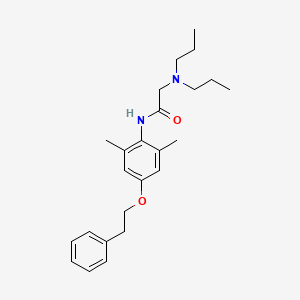
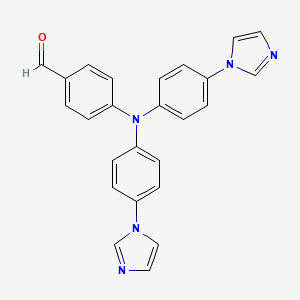
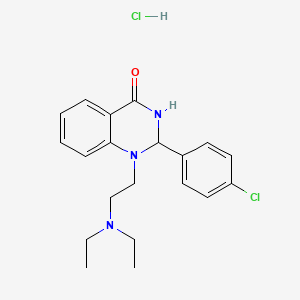
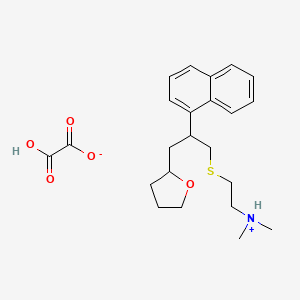
![5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)
